8-(Trifluoromethyl)isoquinolin-3-amine
Description
Significance of the Isoquinoline (B145761) Ring System in Chemical Research
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. nih.gov This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of numerous alkaloids with a wide array of pharmacological activities. nih.govwisdomlib.org The unique arrangement of its atoms imparts distinct chemical and physical properties, including basicity due to the nitrogen atom's lone pair of electrons, which is slightly stronger than that of its isomer, quinoline (B57606). nih.gov
The isoquinoline ring system's importance is underscored by its presence in a multitude of natural products and synthetic compounds with applications spanning various industries. In medicinal chemistry, isoquinoline derivatives have been investigated for a broad spectrum of therapeutic uses, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. wisdomlib.org Beyond pharmaceuticals, these compounds find utility in the manufacturing of dyes and as corrosion inhibitors. nih.gov The synthetic versatility of the isoquinoline core allows for extensive functionalization, enabling chemists to modulate its biological and physical properties, making it a privileged structure in drug discovery and materials science. nih.govwisdomlib.org
The Role and Impact of Trifluoromethyl Groups in Contemporary Organic Synthesis
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern organic synthesis to profoundly alter a compound's properties. The -CF3 group is one of the most widely used fluorinated moieties in the development of pharmaceuticals and agrochemicals. mdpi.com Its strong electron-withdrawing nature significantly influences the electronic environment of the molecule to which it is attached. mdpi.com
Key impacts of the trifluoromethyl group include:
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate. mdpi.com
Binding Affinity: The electronic effects of the -CF3 group can modulate the binding affinity of a molecule to its biological target. mdpi.com
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties.
The synthesis of trifluoromethylated compounds has been an active area of research, with numerous methods developed for the direct introduction of the -CF3 group onto aromatic and heterocyclic rings. nih.gov
Positioning of 8-(Trifluoromethyl)isoquinolin-3-amine within Heterocyclic Chemistry Research
The compound this compound integrates the structural features of both the isoquinoline ring system and the trifluoromethyl group, positioning it as a valuable building block in heterocyclic chemistry. The presence of the trifluoromethyl group at the 8-position is expected to significantly influence the chemical reactivity and physical properties of the isoquinoline core. Furthermore, the amine group at the 3-position provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.
While detailed research specifically on this compound is not extensively documented in publicly available literature, its constituent parts suggest its potential utility. The combination of the biologically relevant isoquinoline scaffold, the property-modulating trifluoromethyl group, and a reactive amino group makes it a prime candidate for investigation in medicinal chemistry and materials science. Research on closely related structures, such as other substituted trifluoromethyl-isoquinolines and aminoisoquinolines, points towards potential applications as intermediates in the synthesis of pharmacologically active agents. nih.govmdpi.com For instance, 8-aminoisoquinoline (B1282671) derivatives are known precursors for compounds with potential central nervous system activity. mdpi.com
The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry. Investigating the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the isoquinoline ring system can provide valuable insights for the rational design of new functional molecules.
Chemical Compound Information
| Compound Name |
| This compound |
| Isoquinoline |
| Quinoline |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1357945-83-5 | bldpharm.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C10H7F3N2 | bldpharm.com |
| Molecular Weight | 212.17 g/mol | bldpharm.com |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)C=NC=C2N | - |
| Classification | Heterocyclic Building Block | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOPFIOCKFMNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857227 | |
| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-83-5 | |
| Record name | 8-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Trifluoromethyl Isoquinolin 3 Amine and Its Functionalized Analogues
De Novo Synthesis Strategies for the Isoquinoline (B145761) Core with Trifluoromethylation
The de novo synthesis of the 8-(trifluoromethyl)isoquinoline (B3090082) core involves constructing the bicyclic ring system from acyclic or monocyclic precursors that either already contain the trifluoromethyl group or incorporate it during the cyclization process. Methodologies in this category are diverse, ranging from radical-mediated pathways to transition-metal-catalyzed annulations.
Radical-Mediated Cyclization and Annulation Pathways
Radical chemistry offers powerful, often metal-free, routes to complex heterocyclic systems. The synthesis of trifluoromethylated isoquinolines can be achieved through radical cascades where a trifluoromethyl radical addition initiates a cyclization event. One such strategy involves the reaction of vinyl isonitriles with a CF3 radical source. nih.gov For instance, the reaction of a β-aryl-α-isocyano-acrylate with a Togni reagent can generate a trifluoromethyl radical, which adds to the isonitrile. The resulting radical intermediate then undergoes cyclization onto the adjacent aryl ring to construct the isoquinoline framework, incorporating the trifluoromethyl group at the C1 position. nih.gov
A general scheme for this type of transformation is as follows:
Step 1: Generation of a trifluoromethyl radical from a suitable precursor (e.g., Togni reagent, CF3I, CF3SO2Na).
Step 2: Addition of the CF3• radical to a strategically positioned unsaturated bond (alkyne or alkene) on a precursor, such as an isonitrile or an activated alkene.
Step 3: Intramolecular cyclization of the newly formed radical onto an aromatic ring to form the heterocyclic core.
Step 4: Aromatization to yield the final isoquinoline product.
Visible-light-induced radical cascades represent another mild and efficient approach. For example, the irradiation of N-alkenyl quinazolinones in the presence of bromotrifluoromethane (B1217167) (CF3Br) can initiate a trifluoromethylation/cyclization cascade to produce CF3-containing polycyclic aza-heterocycles. mdpi.com While not directly yielding isoquinolines, this methodology demonstrates the principle of using light to mediate the formation of a C-CF3 bond followed by an intramolecular radical cyclization. mdpi.com Applying this logic, a 2-vinylphenyl precursor bearing an appropriate nitrogen-containing moiety could foreseeably be cyclized in the presence of a radical trifluoromethylating agent to build the isoquinoline scaffold.
Transition-Metal-Catalyzed Approaches to Trifluoromethylated Isoquinolines
Transition-metal catalysis provides some of the most versatile and efficient methods for isoquinoline synthesis, often proceeding with high atom economy via C-H activation. organic-chemistry.org These methods can be adapted to produce trifluoromethylated analogues by using appropriately substituted starting materials.
A prominent strategy is the rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes. mdpi.com To synthesize an 8-(trifluoromethyl)isoquinoline derivative, one would start with a 2-(trifluoromethyl)benzamide. The reaction proceeds through C-H activation at the ortho-position of the benzamide, directed by the amide group. This is followed by coordination and insertion of an alkyne, leading to a rhodacycle intermediate which then undergoes reductive elimination to form an isoquinolone. mdpi.com The resulting isoquinolone can be subsequently converted to the fully aromatic isoquinoline.
Table 1: Representative Transition-Metal-Catalyzed Isoquinoline Syntheses
| Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|
| [Cp*RhCl2]2 / CsOAc | Aryl hydroxamate, Alkyne | Isoquinolone | mdpi.com |
| Ru(II) complex | Primary benzylamine, Sulfoxonium ylide | Isoquinoline | organic-chemistry.org |
| Rh(III) complex | Oxime, Diazo compound | Isoquinoline N-oxide | organic-chemistry.org |
Another powerful approach involves the ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, which uses the free amine as a directing group and avoids the need for an external oxidant. organic-chemistry.org Starting with a 2-(trifluoromethyl)benzylamine (B1294370) would be a direct route to the desired 8-(trifluoromethyl)isoquinoline core.
Multicomponent and Cascade Reaction Sequences for Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly efficient for generating molecular complexity. organic-chemistry.org An efficient one-pot synthesis of isoquinolines can be achieved through a three-component reaction of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. organic-chemistry.org By selecting a 2'-(trifluoromethyl)acetophenone (B103096) as the ketone component, this method could provide access to the 8-(trifluoromethyl)isoquinoline scaffold.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations initiated by a single event. Electrochemical methods can initiate such cascades. For example, the electrochemical reduction of a suitable reagent can generate trifluoromethyl radicals, which then trigger a cyclization to form isoquinoline-1,3-diones. rsc.org Similarly, visible light can promote a cascade trifluoromethylation/cyclization of inactivated alkenes using CF3Br as the trifluoromethyl source, leading to various CF3-containing heterocycles. mdpi.com The design of a precursor containing a 2-(trifluoromethyl)phenyl group and a tethered alkene or alkyne could enable a cascade cyclization to form the target isoquinoline ring system under mild photochemical or electrochemical conditions.
Post-Cyclization Functionalization and Derivatization Approaches
Once the 8-(trifluoromethyl)isoquinoline core is synthesized, the next critical step is the introduction of the 3-amine group and potential further functionalization. These transformations rely on the inherent reactivity of the preformed isoquinoline scaffold.
Introduction of the 3-Amine Functionality on Preformed Isoquinoline Scaffolds
The introduction of an amine group at the C3 position of an isoquinoline ring is a challenging but achievable transformation. Direct amination is difficult due to the electron-rich nature of the heterocyclic ring. Therefore, multi-step sequences are typically employed.
A common and plausible strategy involves a nucleophilic aromatic substitution (SNA) reaction. The reactivity of haloisoquinolines towards nucleophilic substitution is significantly higher for halogens at the C1 position, but substitution at C3 is also possible, especially with a good leaving group. youtube.com
A potential synthetic sequence would be:
Halogenation at C3: The 8-(trifluoromethyl)isoquinoline scaffold is first halogenated at the 3-position. This can be challenging to achieve selectively and may require specific conditions, potentially starting from an isoquinolin-3-one derivative.
Nucleophilic Amination: The resulting 3-haloisoquinoline is then treated with a nitrogen nucleophile. Reagents such as sodium amide (NaNH2) in liquid ammonia (B1221849) can be used to displace the halide and install the amino group, yielding 8-(trifluoromethyl)isoquinolin-3-amine. youtube.com
Alternative modern approaches could involve transition-metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds. A 3-bromo or 3-triflyloxy-8-(trifluoromethyl)isoquinoline could be coupled with an ammonia surrogate or a protected amine using a palladium or copper catalyst to furnish the desired 3-amino product.
Table 2: Potential Methods for C3-Amination of Isoquinoline
| Method | Intermediate Required | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Haloisoquinoline | NaNH2 / liq. NH3 | Displacement of a halide by an amide anion. | youtube.comyoutube.com |
Remote Functionalization at the C8 Position Bearing the Trifluoromethyl Group
The term "remote functionalization" typically refers to the strategic modification of a C-H bond distant from an initial functional group, often guided by a directing group. nih.gov In the context of 8-(trifluoromethyl)isoquinoline, the trifluoromethyl group at C8 is not a typical directing group for C-H activation at that same position. Instead, its strong electron-withdrawing nature profoundly influences the electronic properties and reactivity of the entire heterocyclic system, directing the course of further functionalization reactions on the ring.
The CF3 group deactivates the benzene (B151609) portion of the isoquinoline scaffold towards electrophilic aromatic substitution. Any such reaction would likely occur, if at all, on the pyridine (B92270) ring, but this is generally disfavored. Conversely, the electron-deficient nature of the aromatic system enhances its susceptibility to nucleophilic attack. Nucleophilic substitution reactions, as discussed for C3-amination, are facilitated by this electronic effect.
C-H functionalization on other positions of the 8-(trifluoromethyl)isoquinoline ring would be influenced by the C8-CF3 group. For example, directing-group-assisted C-H activation strategies could be employed. If a directing group were installed at the C1 or C3 position, subsequent metal-catalyzed C-H activation would likely be directed to specific sites on the carbocyclic ring (e.g., C5, C7), with the regiochemical outcome being a complex interplay between the directing group's influence and the electronic bias from the CF3 group. Research on the C-H functionalization of 8-aminoquinolines has shown that the 8-amino group powerfully directs functionalization to the C5 position. researchgate.netrsc.org While this is the reverse of the substitution pattern of the target molecule, it underscores the power of directing groups to overcome the inherent electronic biases of the ring system.
Stereoselective and Regioselective Synthesis of Substituted this compound Derivatives
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules for pharmaceutical applications. For derivatives of this compound, these considerations are critical in modulating their biological activity.
Regioselective Synthesis:
The construction of the this compound core with its specific substitution pattern presents a significant synthetic challenge. Direct trifluoromethylation of the isoquinoline ring often leads to a mixture of isomers, with low regioselectivity. To overcome this, strategies involving directing groups and the use of pre-functionalized precursors are employed.
A plausible synthetic route commences with a starting material already bearing the trifluoromethyl group at the desired position, such as 2-bromo-6-(trifluoromethyl)benzaldehyde. This precursor can undergo a series of transformations, including condensation with an appropriate amine and subsequent cyclization, to form the isoquinoline ring system with the trifluoromethyl group unambiguously at the 8-position. The amino group at the 3-position can then be introduced through various methods, such as nucleophilic aromatic substitution or a directed C-H amination.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. For instance, the use of a directing group at the 8-position of a quinoline (B57606) (a related heterocycle) has been shown to direct functionalization to specific sites. While direct C-H amination at the 3-position of an 8-trifluoromethylisoquinoline is not extensively documented, related methodologies on quinolines provide a conceptual framework. For example, palladium-catalyzed C-H functionalization of 8-aminoquinoline (B160924) derivatives has been shown to proceed with high regioselectivity at the C5 position, highlighting the directing effect of the 8-amino group. Adapting such strategies to an 8-trifluoromethylisoquinoline system could provide a route to selectively introduce substituents.
A study on the rhodium(III)-catalyzed regioselective C8-alkenylation of isoquinolones demonstrates the feasibility of functionalizing the benzene ring of the isoquinoline core. nih.govThis suggests that with an appropriate directing group, selective C-H functionalization around the 8-(trifluoromethyl)isoquinoline-3-amine scaffold is achievable.
Stereoselective Synthesis:
The introduction of chirality into the this compound framework can be achieved through several asymmetric synthetic strategies, often targeting the tetrahydroisoquinoline core, which can be subsequently aromatized if desired.
One common approach is the asymmetric hydrogenation of a dihydroisoquinoline precursor. The use of chiral catalysts, such as iridium or rhodium complexes with chiral phosphine (B1218219) ligands, can afford highly enantioenriched tetrahydroisoquinolines. For example, iridium-catalyzed intramolecular Friedel-Crafts-type allylic alkylation has been used to produce chiral tetrahydroisoquinolines with excellent enantioselectivity. thieme-connect.comWhile this has not been specifically reported for this compound, the principle is applicable to appropriately substituted precursors.
Another strategy involves the use of chiral auxiliaries. An N-sulfinyl β-arylethylamine, for instance, can be used to direct the stereochemical outcome of a cyclization reaction to form a chiral tetrahydroisoquinoline. documentsdelivered.comThe chiral auxiliary can then be removed to provide the enantiomerically enriched product.
Biocatalysis offers a powerful and highly selective method for the synthesis of chiral amines. nih.govEngineered enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. rsc.orgA biocatalytic approach to synthesizing a chiral precursor to this compound could involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a chiral building block that is then incorporated into the isoquinoline ring. Recent work on the biocatalytic N-H bond insertion using engineered cytochrome c variants has enabled the synthesis of chiral α-trifluoromethyl amines with high enantioselectivity, showcasing the potential of biocatalysis in this area. acs.orgnih.gov The following table summarizes some representative stereoselective methods applicable to the synthesis of chiral isoquinoline derivatives:
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Iridium/Chiral Ligand | Phenolic Allylic Amines | Tetrahydroisoquinolines | up to 96% | thieme-connect.com |
| Rhodium/Chiral Ligand | Dihydroisoquinolinium Salts | 1-Aryl Tetrahydroisoquinolines | up to 97% | researchgate.net |
| Chiral Sulfinamide Auxiliary | β-arylethylamines | Tetrahydroisoquinolines | >90% dr | documentsdelivered.com |
| Engineered Cytochrome c | Aryl Amines & Diazo Reagents | α-Trifluoromethyl Amines | up to 99.5:0.5 er | nih.gov |
Green Chemistry Principles in the Synthesis of Trifluoromethylated Isoquinolines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like trifluoromethylated isoquinolines, these principles can be applied through the use of greener solvents, catalysts, and energy sources, as well as by designing more atom-economical reactions.
Alternative Solvents and Catalysts:
One of the key tenets of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoquinolones via rhodium-catalyzed C-H activation has been successfully demonstrated in water, with the product precipitating out of the reaction mixture, simplifying purification. nih.govFurthermore, palladium-catalyzed tandem reactions of functionalized alkylnitriles with arylboronic acids in water have been developed for the synthesis of isoquinolines. rsc.orgApplying these aqueous methods to the synthesis of this compound could significantly reduce the use of volatile organic compounds.
Catalyst-free and metal-free reactions are also highly desirable from a green chemistry perspective. Visible-light-promoted radical difluoromethylation/cyclization of N-benzamides for the synthesis of CF2H-containing isoquinoline-1,3-diones has been achieved without the need for a metal catalyst. researchgate.netSimilarly, a catalyst- and redox-neutral trifluoromethylation of aromatics enabled by light has been reported, offering a greener alternative to traditional methods that rely on stoichiometric oxidants or reductants. acs.orgEnergy-Efficient Synthesis:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netThis increased efficiency can translate to significant energy savings. The synthesis of various nitrogen-containing heterocycles, including quinolines and isoquinolines, has been successfully achieved using microwave irradiation. rsc.orgtandfonline.comFor example, microwave-assisted one-pot synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles has been reported with high yields in just a few minutes. tandfonline.comThe application of microwave technology to the synthesis of this compound could offer a more energy-efficient and rapid route to this compound.
The following table presents some examples of green chemistry approaches in the synthesis of heterocycles, with relevance to trifluoromethylated isoquinolines:
| Green Chemistry Approach | Reaction Type | Conditions | Yield | Reference |
| Aqueous Synthesis | Pd-catalyzed tandem reaction | Water, 100 °C | up to 94% | rsc.org |
| Aqueous Synthesis | Rh(III)-catalyzed C-H activation | Water, Air (oxidant) | up to 95% | nih.gov |
| Catalyst-Free Synthesis | Visible-light promoted radical cyclization | Air, room temperature | up to 82% | researchgate.net |
| Microwave-Assisted Synthesis | Cyclocondensation | Solvent-free, 2-4 min | 62-89% | tandfonline.com |
| Microwave-Assisted Synthesis | Cyclocondensation of trifluoromethylated precursors | 70 °C, 4 min | 82-96% | tandfonline.com |
By integrating these advanced stereoselective, regioselective, and green synthetic methodologies, the efficient and environmentally responsible production of this compound and its derivatives can be realized, paving the way for their further investigation and potential application in various scientific fields.
Chemical Reactivity and Synthetic Transformations of 8 Trifluoromethyl Isoquinolin 3 Amine
Reactivity of the 3-Amine Moiety
The primary amine at the C-3 position of the isoquinoline (B145761) ring is a key site for nucleophilic reactions and derivatization. Its reactivity is characteristic of aromatic amines, allowing for the formation of a wide array of functional groups.
Nucleophilic Transformations of the Amine Group
As a nucleophile, the 3-amino group readily reacts with various electrophiles to form new carbon-nitrogen and heteroatom-nitrogen bonds. smolecule.com These transformations are fundamental for building more complex molecular architectures.
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(8-(trifluoromethyl)isoquinolin-3-yl)acetamide. This type of reaction is a common strategy for creating amide derivatives. youtube.com
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, leads to the formation of sulfonamides. These derivatives are often explored for their biological activities.
Urea (B33335) and Thiourea Formation: The amine can attack isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. This reaction is widely used in the synthesis of bioactive molecules, including kinase inhibitors. The synthesis of urea derivatives from 8-aminoquinolines has been well-documented. nih.gov
Alkylation and Arylation: The amine can undergo N-alkylation with alkyl halides, although over-alkylation can be a challenge. nih.gov More controlled C-N bond formation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.
Derivatization and Protecting Group Strategies for the Amino Functionality
To perform selective reactions on other parts of the molecule, the highly reactive 3-amino group often needs to be temporarily masked with a protecting group. organic-chemistry.org The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal. organic-chemistry.orgslideshare.net
Common strategies include:
Carbamate Formation: The amine can be converted into a carbamate, which serves as an effective protecting group. Carbamates are generally stable under a range of conditions but can be cleaved selectively. organic-chemistry.org
Boc (tert-Butoxycarbonyl) Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions but is readily removed with acid, such as trifluoroacetic acid (TFA). nih.govcreative-peptides.com
Cbz (Benzyloxycarbonyl) Group: Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic conditions and is typically cleaved by catalytic hydrogenation. acs.org
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Introduced via Fmoc-Cl or Fmoc-OSu, the Fmoc group is notably labile under basic conditions (e.g., piperidine (B6355638) in DMF) but stable to acid, offering an orthogonal protection strategy to Boc and Cbz. organic-chemistry.orgug.edu.pl
Amide Formation: Forming an amide, such as an acetamide, can also serve to protect the amine functionality by reducing its nucleophilicity and basicity. youtube.com However, cleavage often requires harsh acidic or basic hydrolysis.
The following table summarizes common protecting groups for the amino functionality.
| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) nih.govcreative-peptides.com | Stable to base, hydrogenation |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) acs.org | Stable to acid, base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) ug.edu.pl | Stable to acid, hydrogenation |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Strong Acid/Base Hydrolysis | Stable to mild conditions |
Reactivity Pertaining to the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the C-8 position is a powerful modulator of the molecule's electronic properties and reactivity.
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis. tcichemicals.com Its presence significantly impacts the reactivity of the isoquinoline ring system in several ways:
Deactivation towards Electrophilic Aromatic Substitution: The -CF₃ group strongly deactivates the benzene (B151609) portion of the isoquinoline ring towards electrophilic attack (e.g., nitration, halogenation). This deactivating effect reduces the electron density of the aromatic system, making it less susceptible to reaction with electrophiles. evitachem.commdpi.com
Directing Effects: In any potential electrophilic substitution on the benzene ring, the -CF₃ group would act as a meta-director.
Increased Acidity of N-H and C-H Bonds: The electron-withdrawing nature of the group can increase the acidity of nearby N-H and C-H protons, facilitating deprotonation under certain conditions.
Modulation of C-H Functionalization: In modern transition-metal-catalyzed C-H activation/functionalization reactions, the electronic effect of the -CF₃ group can influence the regioselectivity and efficiency of the transformation. For instance, in copper-catalyzed reactions of 8-amidoquinolines, the electronic nature of substituents is a key factor. rsc.org
Transformations at the Trifluoromethyl Group
While the -CF₃ group is generally considered robust and chemically stable, transformations involving the cleavage of its strong carbon-fluorine bonds are possible, though they often require specific and harsh conditions. tcichemicals.com
Partial or Complete Hydrolysis: Under forcing acidic or basic conditions, the -CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH), although this is a challenging transformation.
Reductive Defluorination: Some methods allow for the selective transformation of a C-F bond to a C-H or C-C bond, converting the -CF₃ group into a difluoromethyl (-CHF₂) or other difunctionalized moiety. These reactions often proceed via radical pathways or require specialized organometallic reagents. researchgate.net
Conversion to Other Functional Groups: Research has shown that aromatic trifluoromethyl groups can be converted into other functionalities. For example, methods have been developed to transform Ar-CF₃ into Ar-C(O)R (ketones) or Ar-C(S)SMe (methyl dithioesters) using specific reagents like boron tribromide or a BF₃·SMe₂ complex. tcichemicals.comresearchgate.net These transformations significantly expand the synthetic utility of trifluoromethylarenes.
Modifications and Functionalization of the Isoquinoline Heterocycle
Beyond reactions at the amine and trifluoromethyl groups, the isoquinoline core itself can be functionalized. The presence of the C-8 substituent can direct reactions to specific positions on the heterocyclic ring. Often, the 3-amine is first converted to an amide or other directing group to facilitate these transformations.
C-H Trifluoromethylation: In a notable example of remote C-H functionalization, 8-amidoquinoline derivatives can undergo copper-catalyzed trifluoromethylation selectively at the C-5 position. rsc.org This reaction proceeds under mild conditions and demonstrates high functional group tolerance, suggesting that an amide derived from 8-(trifluoromethyl)isoquinolin-3-amine could potentially be further functionalized at C-5. rsc.org
C-H Halogenation: Similarly, copper-catalyzed methods have been developed for the selective C-5 halogenation (e.g., bromination) of 8-aminoquinoline (B160924) amides. researchgate.netresearchgate.net
C-H Arylation and Alkylation: Transition-metal catalysis (e.g., using rhodium, palladium, or nickel) enables the C-H arylation or alkylation at various positions of the quinoline (B57606) and isoquinoline rings. researchgate.netnih.gov For 8-aminoquinoline derivatives, functionalization at the C-2, C-4, and C-5 positions has been reported, often relying on the C-8 amide as an internal directing group. researchgate.netnih.gov
The following table summarizes key functionalization reactions on the isoquinoline ring.
| Reaction Type | Position | Reagents/Conditions | Product Type |
| C-H Trifluoromethylation | C-5 | Togni's reagent, Cu catalyst rsc.org | 5-Trifluoromethylated derivative |
| C-H Halogenation | C-5 | Ethyl bromodifluoroacetate, Cu catalyst researchgate.net | 5-Halogenated derivative |
| C-H Arylation | C-4 | Grignard reagents, Ni catalyst researchgate.net | 4-Aryl derivative |
| C-H Alkylation | C-2 | - | 2-Alkyl derivative researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitutions on the Isoquinoline Core
The reactivity of the isoquinoline ring system is dictated by the electronic properties of its constituent atoms and the influence of substituents. The pyridine (B92270) ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and typically undergoes electrophilic substitution. quimicaorganica.org
Electrophilic Aromatic Substitution:
In the case of this compound, the positions for electrophilic attack are influenced by both the inherent reactivity of the isoquinoline nucleus and the directing effects of the amino and trifluoromethyl substituents. The amino group at the C3-position is a potent activating group and directs electrophiles to the ortho and para positions. The trifluoromethyl group at the C8-position, being a strong electron-wielding group, is deactivating and a meta-director.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the isoquinoline core is favored on the electron-deficient pyridine ring, particularly at positions C1 and C3. quora.comyoutube.com The presence of a good leaving group is typically required for such reactions to proceed. In this compound, the amino group at C3 is not a good leaving group. However, if the amino group were to be diazotized, the resulting diazonium salt could be displaced by a variety of nucleophiles.
Furthermore, the electron-withdrawing trifluoromethyl group at C8 enhances the electrophilicity of the entire ring system, potentially facilitating nucleophilic attack. While direct displacement of a hydride ion is difficult, reactions with strong nucleophiles could potentially lead to addition products. The Chichibabin reaction, for instance, involves the amination of nitrogen-containing heterocycles at the α-position. youtube.com
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful tool for the selective modification of complex molecules, and the 8-aminoquinoline moiety is a well-established directing group for such transformations. rhhz.net Although the target molecule is an isoquinoline derivative, the principles of directed C-H activation can be extrapolated.
The nitrogen atom of the isoquinoline ring and the nitrogen atom of the 3-amino group can potentially coordinate to a transition metal catalyst, directing the functionalization to specific C-H bonds. Rhodium(III)-catalyzed C-H activation of N-aryl amidines, for example, has been used to synthesize 1-aminoisoquinolines. acs.org Similarly, cobalt(III)-catalyzed C-H activation has been employed for the synthesis of 1-aminoisoquinolines using an oxadiazole directing group. nih.gov
For this compound, the 3-amino group could potentially direct C-H activation to the C4 position. However, the steric hindrance and electronic effects of the trifluoromethyl group at the C8 position would need to be considered. The development of catalytic systems that can selectively activate specific C-H bonds in the presence of multiple potential directing groups and reactive sites is an ongoing area of research.
| Directed C-H Functionalization Approaches | Potential Site of Functionalization | Catalyst System (Example) | Reference |
| Amine-directed | C4 | Rh(III), Co(III) | acs.orgnih.gov |
| Isoquinoline N-directed | C1 | Pd(II) | rhhz.net |
Cycloaddition and Rearrangement Reactions Involving the Isoquinoline System
Cycloaddition Reactions:
The isoquinoline ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile. The electron-rich nature of the benzenoid ring allows it to undergo Diels-Alder reactions with suitable dienophiles, although this often requires harsh conditions. acs.orgnih.gov More commonly, isoquinolinium ylides, formed by the N-alkylation of isoquinoline followed by deprotonation, are used as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. nih.govrsc.orgstonybrook.edu This approach provides a versatile route to fused heterocyclic systems.
In the context of this compound, the formation of an isoquinolinium ylide would require N-alkylation. The subsequent [3+2] cycloaddition would lead to the formation of a new five-membered ring fused to the isoquinoline core. The trifluoromethyl and amino groups would likely influence the stability and reactivity of the ylide and the stereochemical outcome of the cycloaddition. For instance, DBU-catalyzed diastereoselective 1,3-dipolar cycloadditions have been reported for trifluoroethyl amine-derived ketimines. rsc.org
Rearrangement Reactions:
Rearrangement reactions of isoquinoline derivatives can lead to the formation of novel and complex molecular scaffolds. Isoquinoline N-oxides, for example, can undergo rearrangements in the presence of acylating agents. capes.gov.bracs.org The Boekelheide reaction, a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, is a classic example of this type of transformation. wikipedia.org
Mechanistic Elucidation and Kinetic Studies on Reactions Involving 8 Trifluoromethyl Isoquinolin 3 Amine
Investigation of Reaction Intermediates
The transient species formed during a chemical reaction are pivotal in determining the reaction pathway and final products. For reactions involving 8-(trifluoromethyl)isoquinolin-3-amine, a variety of intermediates can be postulated and, in some cases, detected through spectroscopic and trapping experiments.
Reactions involving the trifluoromethyl group can often proceed through radical intermediates. The trifluoromethyl radical (•CF₃) is a key transient species in many trifluoromethylation reactions. researchgate.net In the context of reactions involving this compound, the formation of such radicals could be initiated by photolysis or the use of radical initiators. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin trapping agents like 2-methyl-2-nitrosopropane (B1203614) (MNP), is a powerful technique for the detection and characterization of such short-lived radical intermediates. researchgate.netcsic.es For instance, in related systems, the photolysis of trifluoromethyl ketones in the presence of initiators has led to the successful trapping and identification of the trifluoromethyl radical. researchgate.netcsic.es
Carbocationic intermediates are also plausible, particularly in reactions involving the isoquinoline (B145761) core under acidic conditions. Protonation of the nitrogen atom or the amino group can lead to the formation of charged species that can influence the regioselectivity of subsequent transformations. nih.gov The reaction of trifluoromethyl-substituted arenes in superacidic media has been shown to generate reactive electrophiles, akin to carbocations, which can then participate in Friedel-Crafts-type reactions. nih.gov While direct detection of a carbocation on the isoquinoline ring of this compound is challenging, its formation can be inferred from the products of reactions conducted in strongly acidic environments.
Ylides, particularly nitrogen ylides, can be formed at the isoquinoline nitrogen. These species are typically generated by the reaction of the isoquinoline with a carbene or a carbene precursor. The reactivity of isoquinoline itself suggests that such ylides can be intermediates in various cyclization and rearrangement reactions. shahucollegelatur.org.in
Charge-transfer (CT) complexes can play a significant role in reactions involving aromatic amines. rsc.org The amino group of this compound can act as an electron donor, forming a CT complex with a suitable electron acceptor. The formation of such complexes can be studied using UV-Vis spectroscopy, where a new absorption band, not present in the individual spectra of the donor or acceptor, is observed. rsc.orgresearchgate.net In some cases, these CT complexes are key intermediates that precede electron transfer and the initiation of radical reactions. nih.gov For example, the interaction between an aromatic amine and an electrophilic trifluoromethylating reagent can form an electron-donor-acceptor (EDA) complex, which upon photoirradiation can lead to direct C-H trifluoromethylation. nih.gov The thermochromic behavior observed in solutions of aromatic amines and sulfur dioxide has also been attributed to the formation of charge-transfer and collision complexes. researchgate.net
Kinetic and Thermodynamic Aspects of Synthetic Routes
The efficiency and feasibility of a synthetic route are governed by its kinetic and thermodynamic parameters. Understanding these aspects for the synthesis and subsequent reactions of this compound is essential for optimizing reaction conditions.
The synthesis of this compound can be envisioned through metal-catalyzed amination of a corresponding halo-isoquinoline precursor, such as in a Buchwald-Hartwig amination. Kinetic studies of Buchwald-Hartwig aminations have shown that the reaction rate can be dependent on the concentrations of the aryl halide, the amine, the palladium catalyst, and the base. nih.gov The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. nih.govlibretexts.org
For a hypothetical synthesis of this compound from 3-bromo-8-(trifluoromethyl)isoquinoline, the rate law could be expressed as:
Rate = k[3-bromo-8-(trifluoromethyl)isoquinoline]x[Amine]y[Palladium Catalyst]z[Base]w
where x, y, z, and w are the reaction orders with respect to each component. Experimental determination of these orders would provide a detailed understanding of the reaction mechanism. Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the reaction rate constant (k) using the Arrhenius and Eyring equations.
Table 1: Hypothetical Kinetic Data for a Buchwald-Hartwig Amination to form this compound This table is illustrative and based on typical values for Buchwald-Hartwig aminations.
| Parameter | Value | Significance |
|---|---|---|
| Reaction Order in Aryl Halide | 1 | Suggests unimolecular involvement in the rate-determining step. |
| Reaction Order in Amine | 0 | Indicates amine is not involved in the rate-determining step. |
| Activation Energy (Ea) | 70-90 kJ/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 67-87 kJ/mol | Heat required to reach the transition state. |
The choice of solvent can significantly impact the rate and selectivity of a reaction. In metal-catalyzed cross-coupling reactions, polar aprotic solvents like dioxane, toluene, and DMF are commonly used. nih.gov The solvent can influence the solubility of the reactants and catalyst, as well as stabilize charged intermediates and transition states. For instance, in the synthesis of 4-aminoquinolines, dichloromethane (B109758) has been found to be superior to other solvents like chloroform, THF, or DMF in certain copper-catalyzed reactions. nih.gov
Catalytic efficiency is often evaluated by the turnover number (TON) and turnover frequency (TOF). High TON and TOF values are indicative of a highly active and stable catalyst. The choice of ligand in metal-catalyzed reactions is critical for achieving high catalytic efficiency. For example, in palladium-catalyzed aminations, sterically hindered phosphine (B1218219) ligands have been shown to significantly accelerate the reaction rate. berkeley.eduberkeley.edu
Catalytic Cycle Analysis in Metal-Mediated and Organocatalytic Transformations
A detailed understanding of the catalytic cycle is fundamental to optimizing a catalytic reaction.
In a palladium-catalyzed Buchwald-Hartwig amination to synthesize this compound from a halo-precursor, the catalytic cycle would likely involve the following key steps libretexts.orgyoutube.comsci-hub.se:
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-8-(trifluoromethyl)isoquinoline to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired this compound and regenerating the Pd(0) catalyst.
In copper-catalyzed trifluoromethylation reactions, a plausible mechanism involves the formation of a Cu-CF₃ species. beilstein-journals.orgnih.gov This intermediate can then react with the substrate to introduce the trifluoromethyl group. Mechanistic studies suggest that for certain substrates, an aryl radical and CuCF₃ are involved. nih.gov
Organocatalytic transformations involving this compound could proceed via enamine or iminium ion catalysis, depending on the nature of the reactants and the organocatalyst. wikipedia.org For example, if the amino group of this compound were to react with a carbonyl compound in the presence of an acidic organocatalyst, an iminium ion could be formed. This electrophilic intermediate could then react with a nucleophile. Conversely, the isoquinoline nitrogen could participate in activating a substrate. Chiral phosphoric acids have been shown to be effective catalysts in the enantioselective synthesis of tetrahydroisoquinolines, proceeding through a dynamic kinetic resolution. acs.orgnih.gov
Computational Verification of Proposed Mechanisms
In the study of chemical reactions involving this compound, computational chemistry serves as a powerful tool to corroborate and refine mechanisms proposed from experimental observations. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying transition states and intermediates that are often difficult or impossible to detect experimentally. These computational approaches provide quantitative data on the thermodynamics and kinetics of reaction pathways, offering a deeper understanding of the underlying molecular transformations.
A critical aspect of these computational studies is the calculation of activation energies for various potential reaction pathways. By comparing the computed energy barriers, the most favorable reaction mechanism can be predicted. For instance, in a hypothetical reaction, the interaction of a reactant with this compound could proceed through several distinct routes. Computational analysis would involve optimizing the geometry of the reactants, transition states, and products for each proposed path.
The results of such an analysis are typically presented in data tables that summarize the key energetic parameters. These tables allow for a direct comparison of the different mechanistic possibilities.
Table 1: Calculated Activation Energies for Hypothetical Reaction Pathways
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A | TS-A | 25.3 |
| Pathway B | TS-B | 19.8 |
| Pathway C | TS-C | 31.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction mechanisms of this compound are not publicly available.
In this illustrative example, Pathway B, with the lowest activation energy of 19.8 kcal/mol, would be identified as the most kinetically favorable route. This computational finding would then be correlated with experimental outcomes, such as the observed product distribution, to build a cohesive and evidence-based understanding of the reaction mechanism.
Furthermore, computational models can elucidate the role of various factors, such as solvent effects and the influence of catalysts, on the reaction kinetics. By incorporating these parameters into the calculations, a more accurate and comprehensive model of the reaction system can be developed. The agreement between computational predictions and experimental kinetic data provides strong support for a proposed mechanism, solidifying the scientific understanding of the chemical processes involving this compound.
Computational and Theoretical Chemical Investigations of 8 Trifluoromethyl Isoquinolin 3 Amine
Electronic Structure and Bonding Analysis
Molecular Orbital Theory and Frontier Orbital Energetics (HOMO-LUMO Gaps)
Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
For 8-(Trifluoromethyl)isoquinolin-3-amine, the presence of the trifluoromethyl group, a potent electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO levels. nih.govwikipedia.org Conversely, the amine group, being an electron-donating group, would tend to raise the energy of these orbitals. The precise energy levels and the resulting HOMO-LUMO gap are a consequence of the balance of these opposing electronic effects.
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an Arylamine System
| Molecular Orbital | Energy (eV) |
| LUMO | -1.5 |
| HOMO | -5.8 |
| HOMO-LUMO Gap | 4.3 |
Note: This table presents hypothetical yet realistic values for a comparable system to illustrate the concept.
A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to electronic transitions and reactions. nih.gov
Charge Distribution and Electron Density Studies
The amine group at the 3-position, in contrast, donates electron density to the ring system. This donation occurs primarily through resonance, increasing the electron density at the ortho and para positions relative to the amine group. The interplay of these two substituents on the isoquinoline (B145761) framework results in a complex and non-uniform charge distribution.
Quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution. In such a map for this compound, regions of negative potential would be expected around the nitrogen atom of the isoquinoline ring and the fluorine atoms of the trifluoromethyl group, indicating areas of high electron density. Conversely, regions of positive potential would likely be found around the hydrogen atoms of the amine group and certain carbon atoms of the ring, signifying areas of lower electron density.
Quantum Chemical Calculations of Molecular Properties and Reactivity Descriptors
Quantum chemical calculations are invaluable for predicting a range of molecular properties and reactivity descriptors that can be correlated with experimental observations.
Prediction of Spectroscopic Parameters (Theoretical Basis)
Theoretical calculations can predict various spectroscopic parameters, such as those for Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical spectra can be generated. These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.
For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be influenced by the electron-withdrawing and -donating groups. The trifluoromethyl group's strong deshielding effect would result in a characteristic downfield shift for the C8 carbon and a distinct signal in the ¹⁹F NMR spectrum. The amine group would cause a shielding effect, leading to upfield shifts for adjacent protons and carbons.
Similarly, the calculated IR spectrum would show characteristic vibrational frequencies for the N-H stretches of the amine group, the C-F stretches of the trifluoromethyl group, and the various C-C and C-N stretching and bending modes of the isoquinoline ring. The theoretical basis for these predictions lies in solving the Schrödinger equation for the molecule's vibrational and electronic states. winterschool.cc
Acidity and Basicity Predictions for the Amine and Ring Nitrogens
The basicity of the nitrogen atoms in this compound can be predicted using computational methods. The pKa of the conjugate acid is a common measure of basicity. The nitrogen atom in the isoquinoline ring and the nitrogen of the exocyclic amine group both possess lone pairs of electrons and can act as bases.
Table 2: Predicted pKa Values for Nitrogen-Containing Heterocycles
| Compound | Predicted pKa |
| Isoquinoline | 5.42 |
| 3-Aminoisoquinoline | ~6.5 |
| 8-(Trifluoromethyl)isoquinoline (B3090082) | < 5.0 |
Note: This table provides a qualitative comparison based on the electronic effects of the substituents. The value for this compound would be a complex result of these competing effects.
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of such a study would be the orientation of the amine group relative to the isoquinoline ring. While the isoquinoline ring itself is largely planar, the amine group can exhibit some rotational freedom.
Tautomerism is another important consideration for this molecule. This compound can potentially exist in tautomeric forms, specifically the amine and imine forms. The amine form is generally the more stable tautomer for 3-aminoisoquinolines. However, the relative stability of these tautomers can be influenced by factors such as solvent and the electronic nature of other substituents.
Quantum chemical calculations can be employed to determine the relative energies of different conformers and tautomers, providing insight into the most stable forms of the molecule under various conditions. nih.gov For this compound, it is anticipated that the amine tautomer would be significantly more stable than the imine tautomer in most environments.
Intermolecular Interactions and Self-Assembly Propensities
The self-assembly of molecules into ordered supramolecular structures is dictated by the nature and interplay of non-covalent interactions. rsc.org For this compound, its structure—comprising an isoquinoline core, an amino group, and a trifluoromethyl group—suggests a rich landscape of potential intermolecular interactions that can drive its aggregation and crystal packing. Computational studies on analogous systems provide significant insight into the specific forces at play.
The primary drivers for self-assembly in this molecule are predicted to be hydrogen bonding and π-π stacking, modulated by the strong electronic effects of the trifluoromethyl group. rsc.orgnih.govbohrium.com The amino group (-NH₂) at the 3-position is a potent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring acts as a hydrogen bond acceptor. This donor-acceptor arrangement facilitates the formation of robust intermolecular N-H···N hydrogen bonds, a common motif in the assembly of nitrogen-containing heterocycles. nih.govmdpi.com Computational analyses on similar amino-substituted systems show these interactions to be highly directional and a significant contributor to the stabilization of molecular dimers and larger clusters. mdpi.com
Furthermore, the amino group's hydrogen atoms can interact with the electronegative fluorine atoms of the trifluoromethyl (-CF₃) group on a neighboring molecule, leading to weaker C/N-H···F hydrogen bonds. researchgate.netresearchgate.net While individually less strong than classical hydrogen bonds, the collective effect of multiple C-H···F interactions can be substantial in directing crystal packing. nih.govdntb.gov.ua
The aromatic isoquinoline core provides a large surface for π-π stacking interactions. These interactions are sensitive to the electronic properties of the aromatic system. rsc.org The -CF₃ group is a powerful electron-withdrawing group, which significantly polarizes the isoquinoline ring system. This polarization can influence stacking geometry, potentially favoring offset or parallel-displaced arrangements over face-to-face stacking to minimize electrostatic repulsion. nih.gov Studies have shown that the substitution of methyl groups with trifluoromethyl groups can alter the dispersive forces and electronic interactions that govern dimerization energy. nih.gov
The interplay of these varied interactions—strong N-H···N hydrogen bonds, π-π stacking modulated by the -CF₃ group, and weaker C-H···F, tetrel, and F···F interactions—creates a complex energy landscape. This complexity allows for the formation of diverse supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The final self-assembled structure will represent the thermodynamic minimum achieved by optimizing this cooperative and sometimes competitive network of non-covalent forces. researchgate.netnih.gov
Table 1: Predicted Intermolecular Interactions and Their Potential Energetic Contributions
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Estimated Stabilization Energy (kcal/mol) | Primary Role in Self-Assembly |
| Hydrogen Bond | Amino (-NH₂) | Isoquinoline Nitrogen (N) | Strong (-3 to -8) | Formation of dimers and chains nih.govmdpi.com |
| π-π Stacking | Isoquinoline Ring (π-system) | Isoquinoline Ring (π-system) | Moderate (-2 to -5) | Layered and columnar structures rsc.orgnih.gov |
| Hydrogen Bond | C-H | Trifluoromethyl (-CF₃) | Weak (-0.5 to -2.5) | Directional packing and motif stabilization researchgate.netnih.gov |
| Tetrel Bond | Trifluoromethyl (-C F₃) | Isoquinoline Nitrogen (N) | Weak to Moderate (-1 to -4) | Directional control and structural reinforcement rsc.org |
| Dipole-Dipole | C-F | C-F | Weak (-0.5 to -1.5) | Lattice stabilization researchgate.netresearchgate.net |
| Note: The stabilization energies are estimates based on computational studies of similar functional groups and interaction types found in the literature. Actual values for this compound would require specific theoretical calculations. |
Applications of 8 Trifluoromethyl Isoquinolin 3 Amine As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Polycyclic Aromatic Heterocycles
Theoretically, the primary amine of 8-(Trifluoromethyl)isoquinolin-3-amine could serve as a key functional group for the construction of larger, more complex polycyclic aromatic heterocycles. Reactions such as the Pictet-Spengler or Bischler-Napieralski cyclizations, which form new rings by reacting an amine with an appropriate electrophile, could potentially be employed. These strategies would lead to the fusion of additional rings onto the isoquinoline (B145761) framework, generating novel heterocyclic systems. However, specific examples of such transformations using this particular starting material are not prominently featured in scientific literature.
Scaffold for Novel Ligand Design in Coordination Chemistry
The nitrogen atoms of the isoquinoline ring and the exocyclic amine group in this compound present potential coordination sites for metal ions. This suggests its utility as a scaffold for designing novel ligands in coordination chemistry. The trifluoromethyl group could also influence the electronic properties and stability of the resulting metal complexes. While the synthesis of ligands from related aminoquinoline structures is well-established, specific research detailing the coordination chemistry of this compound is not widely available.
Advanced Chemical Probes and Derivatizing Agents in Analytical Methodologies
The inherent fluorescence often associated with isoquinoline systems, potentially modulated by the trifluoromethyl group, suggests that this compound could be a candidate for the development of fluorescent chemical probes. The primary amine provides a convenient handle for attaching the molecule to other chemical entities or for its derivatization in analytical methods. Despite this potential, there is a lack of published studies that specifically utilize this compound for such applications.
Building Block for Functional Materials Research
The combination of a rigid aromatic core and a reactive functional group makes this compound a prospective building block for the synthesis of functional materials. Its incorporation into polymers or other extended structures could impart desirable electronic or photophysical properties. Research in this area is plausible but remains underexplored in accessible scientific reports.
Emerging Research Directions and Future Perspectives for 8 Trifluoromethyl Isoquinolin 3 Amine
Innovations in Sustainable and Catalytic Synthetic Methodologies
Recent advancements in organic synthesis have prioritized the development of efficient and environmentally benign methods. For the synthesis of complex molecules like 8-(trifluoromethyl)isoquinolin-3-amine, the focus has shifted towards catalytic processes that minimize waste and improve atom economy.
A significant area of innovation involves the use of transition-metal catalysis. Rhodium(III)-catalyzed C-H activation has become a powerful tool for the direct amidation of quinoline (B57606) scaffolds. ibs.re.kr Practical and scalable procedures have been developed that utilize either pre-generated N-chlorocarbamates or employ carbamates directly in a one-pot, two-step process. ibs.re.kr These methods are convenient, operate under mild conditions, and have been successfully applied to the gram-scale synthesis of 8-aminoquinolines. ibs.re.kr The versatility of this approach allows for the introduction of a wide range of synthetically useful amidating groups, such as Boc, Cbz, and Teoc, which can be crucial for subsequent functionalization. ibs.re.kr
Furthermore, Rh(III)-catalyzed [4+2] annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates presents a convenient pathway to functionalized isoquinolone derivatives. mdpi.com These products can be further transformed into valuable isoquinoline (B145761) derivatives through subsequent aromatization and cross-coupling reactions. mdpi.com The development of catalytic enantioselective strategies for preparing α-trifluoromethyl amines is also a major focus, often involving the reduction of trifluoromethyl-substituted imines or the addition of nucleophiles to them. nih.gov Strategies utilizing cationic Palladium(II) catalysts, for example, have shown high enantioselectivity in the addition of arylboroxines to imine derivatives. nih.gov
The introduction of the trifluoromethyl group itself is a critical step where catalytic methods are evolving. While traditional methods can be harsh, modern electrophilic trifluoromethylation often employs hypervalent iodine reagents (like the Togni reagent) or other specialized reagents that can operate under milder conditions, sometimes with the assistance of metal or organometallic catalysts. nih.govcolab.ws
| Catalytic Method | Catalyst/Reagent | Key Transformation | Advantages | Reference |
| C-H Amidation | [{Cp*RhCl2}2] | Direct amination at the C8 position of a quinoline N-oxide | High efficiency, scalability, mild conditions, one-pot procedure | ibs.re.kr |
| [4+2] Annulation | Rh(III) complexes | Construction of the isoquinolone core | Access to highly functionalized derivatives | mdpi.com |
| Asymmetric Imine Addition | Cationic Pd(II)-PyOX complexes | Enantioselective formation of chiral amine centers | High enantioselectivity for specific substrates | nih.gov |
| Radical Trifluoromethylation | Togni Reagent | Introduction of the CF3 group | Metal-free, efficient | nih.gov |
This table provides an interactive summary of innovative catalytic methods applicable to the synthesis of this compound and its precursors.
Exploration of Unprecedented Reactivity and Functionalization
The unique electronic nature of this compound, stemming from the interplay between the electron-donating amine and the electron-withdrawing trifluoromethyl group on the isoquinoline core, opens avenues for novel chemical transformations. evitachem.com Researchers are actively exploring this distinct reactivity to generate diverse libraries of derivatives for various applications.
One emerging area is photocatalysis. For instance, the photocatalytic C5-trifluoromethylation of 8-amidoquinolines has been demonstrated, showcasing a modern, light-induced method for C-H functionalization at a different position on the quinoline ring. researchgate.net Radical reactions also offer a powerful route for derivatization. A metal-free protocol for synthesizing 1-trifluoromethylated isoquinolines involves the radical trifluoromethylation of isonitriles, which proceeds with a concomitant construction of the isoquinoline framework. nih.gov
The existing functional groups also provide handles for further modification. The amine group at the C3 position can be readily derivatized. For example, it can undergo sulfonation with various alkyl/aryl/heteroaryl sulfonyl chlorides to produce a range of sulfonamide analogs. nih.gov Additionally, other parts of the molecule can be modified to demonstrate synthetic utility; for instance, ester groups on related isoquinoline structures can be saponified to yield the corresponding free carboxylic acids, which are valuable for applications like peptide synthesis. mdpi.com These explorations into new reactions are crucial for expanding the chemical space accessible from this core scaffold.
| Reaction Type | Reagents/Conditions | Site of Functionalization | Outcome | Reference |
| Photocatalysis | Light, photocatalyst | C5-position of the quinoline ring | C-H Trifluoromethylation | researchgate.net |
| Radical Cyclization | Togni Reagent | C1-position and ring formation | Synthesis of 1-trifluoromethylated isoquinolines | nih.gov |
| Sulfonamide Formation | Alkyl/Aryl Sulfonyl Chlorides | C3-amino group | Synthesis of sulfonamide derivatives | nih.gov |
| Saponification | KOH/Methanol | Ester substituent on the backbone | Conversion of ester to carboxylic acid | mdpi.com |
This table interactively details novel functionalization reactions for the 8-(trifluoromethyl)isoquinoline (B3090082) scaffold.
Integration with High-Throughput Experimentation and Automated Synthesis
To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of high-throughput experimentation (HTE) and automated synthesis is becoming indispensable. cam.ac.ukresearchgate.net These technologies allow for a massive number of reactions to be run in parallel, using minimal amounts of material, which is ideal for exploring the complex reaction spaces often associated with transition-metal catalysis. cam.ac.ukresearchgate.net
HTE platforms, which utilize parallel reactors and advanced analytical techniques, can rapidly screen numerous catalysts, ligands, solvents, and bases to identify optimal conditions for challenging transformations. cam.ac.ukpurdue.edu For the synthesis of complex amines, HTE workflows can significantly shorten development times. cam.ac.uk The coupling of HTE with techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) enables the analysis of a 384-well plate of unique reactions in just minutes, providing rapid feedback for optimization. purdue.edu
| Technology | Key Advantage | Application to Isoquinolinamine Synthesis | Reference |
| High-Throughput Experimentation (HTE) | Rapid screening of many reaction conditions | Optimization of catalytic C-H amidation and cross-coupling reactions | cam.ac.ukresearchgate.net |
| HTE with DESI-MS | Ultra-fast analysis of reaction outcomes | Quick identification of successful conditions for novel functionalizations | purdue.edu |
| Automated Synthesis Platforms | End-to-end synthesis from design to product | Rapid, reproducible production of a library of derivatives for testing | youtube.comyoutube.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, and control | Safer and more efficient large-scale production of lead compounds | purdue.edu |
This interactive table highlights the benefits of integrating modern automation technologies in the chemical synthesis process.
Advanced Characterization Techniques for Novel Derivatives
As new derivatives of this compound are synthesized, their thorough characterization is paramount. Beyond standard techniques, advanced analytical methods are being employed to provide deep structural and electronic insights.
High-Resolution Mass Spectrometry (HREI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy remain fundamental for confirming the identity and purity of new compounds. researchgate.net NMR provides detailed information about the connectivity and electronic environment of atoms within the molecule. evitachem.com For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. researchgate.net This technique provides precise coordinates of each atom, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For example, crystallographic studies on related trifluoromethyl-substituted quinolines have detailed how π–π stacking and various hydrogen-bonding interactions dictate the molecular packing in the crystal lattice. nih.gov
Looking forward, specialized characterization techniques tied to specific applications are gaining prominence. For derivatives designed as PET (Positron Emission Tomography) imaging agents, the synthesis and characterization of their fluorine-18 (B77423) ([¹⁸F]) labeled analogues is a key step. mdpi.com The development of novel [¹⁸F]trifluoromethylation chemistry is a rapidly evolving field, enabling the creation of radiotracers for in vivo imaging of biological processes. mdpi.com This represents an advanced characterization method that bridges synthetic chemistry with functional biological evaluation.
| Technique | Information Provided | Importance for Novel Derivatives | Reference |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions | Unambiguous structure confirmation; understanding of solid-state packing | researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HREI-MS) | Exact molecular weight and elemental formula | Confirmation of molecular identity | researchgate.net |
| Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Atomic connectivity, electronic environment of nuclei | Elucidation of solution-state structure and purity | evitachem.com |
| PET Imaging with [¹⁸F]-labeled analogs | In vivo distribution, target engagement, pharmacokinetics | Functional characterization of derivatives as potential diagnostic tools | mdpi.com |
This interactive table summarizes advanced techniques used to characterize novel derivatives of this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-(Trifluoromethyl)isoquinolin-3-amine?
To synthesize this compound, a nucleophilic substitution reaction using N-methylpyrrolidone (NMP) as a solvent and triethylamine (Et₃N) as a base is effective. For example, heating 4-chloro-2,8-bis(trifluoromethyl)quinoline with a diamine (e.g., 2-morpholin-4-yl-ethylamine) at 80–100°C for 24–48 hours under inert atmosphere yields the target compound. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Monitoring reaction progress with thin-layer chromatography (TLC) is critical to optimize reaction time .
Basic: How should researchers validate the structural integrity of this compound?
Combine ¹H NMR and X-ray crystallography for unambiguous structural confirmation. For NMR, verify trifluoromethyl (-CF₃) group signals at δ 120–125 ppm in ¹⁹F NMR and aromatic proton shifts in ¹H NMR (e.g., δ 7.8–8.5 ppm for isoquinoline protons). X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group, such as bond angles and torsional strain . Cross-check melting points (e.g., 83–105°C for analogs) to detect impurities .
Advanced: How do trifluoromethyl groups affect the biological activity of isoquinolin-3-amine derivatives?
The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In antimycobacterial studies, derivatives with -CF₃ at C-8 showed 2–4× higher activity than non-fluorinated analogs, likely due to increased electron-withdrawing effects stabilizing receptor interactions. Replace methyl groups with -CF₃ in isoquinoline scaffolds to evaluate isosteric effects on binding affinity (e.g., IC₅₀ shifts in enzyme inhibition assays) .
Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated isoquinolines?
Discrepancies in NMR chemical shifts may arise from solvent polarity or paramagnetic impurities. For example, -CF₃ groups in DMSO-d₆ may cause signal broadening; re-run spectra in CDCl₃ for clarity. If X-ray data conflicts with computational models (e.g., DFT-optimized geometries), recalibrate computational parameters (basis sets, solvation models) using software like Gaussian .
Basic: What experimental parameters are critical for introducing trifluoromethyl groups into isoquinoline scaffolds?
Key parameters include:
- Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.
- Catalyst : Use RuCl₃·xH₂O (0.022 mmol) in oxidation steps to avoid overfluorination .
- Solvent : Polar aprotic solvents (e.g., THF, NMP) enhance nucleophilicity of amines .
- Workup : Acid-base extraction (e.g., 5% NaHCO₃) removes unreacted starting materials .
Advanced: What strategies mitigate thermal instability in this compound during storage?
Store the compound at –20°C under nitrogen to prevent hydrolysis of the -CF₃ group. Monitor thermal stability via differential scanning calorimetry (DSC): a sharp endothermic peak near 100°C indicates decomposition. For long-term stability, lyophilize and store in amber vials with desiccants .
Basic: How to optimize reaction yields in multi-step syntheses involving this compound?
Use factorial design to test variables (temperature, stoichiometry, solvent). For example, a 2³ factorial design (temperature: 80°C vs. 100°C; amine ratio: 1:1 vs. 1:2; solvent: THF vs. NMP) identifies optimal conditions. Statistical analysis (ANOVA) reveals significant factors. Yields for analogs improved from 41% to 60% using this approach .
Advanced: How does the trifluoromethyl group influence electronic properties in isoquinoline derivatives?
The -CF₃ group induces strong electron-withdrawing effects, lowering the HOMO energy by ~1.2 eV (DFT calculations), which enhances electrophilic reactivity. This is critical in catalysis, where -CF₃-substituted isoquinolines act as ligands for transition metals (e.g., Pd or Ru), improving oxidative addition rates in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
